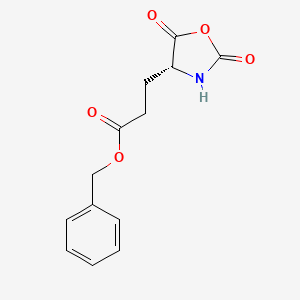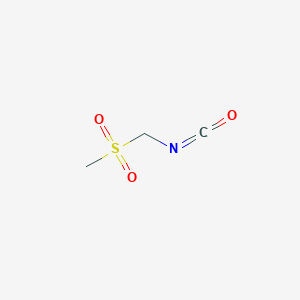
6-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-methylpyrimidin-4-amine
Übersicht
Beschreibung
The compound “Methyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate” is somewhat similar to the one you’re asking about . It has an empirical formula of C7H11N3O2 and a molecular weight of 169.18 .
Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. The compound “Methyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate” has a SMILES string of NC1=CC ©=NN1CC (OC)=O , which provides a textual representation of its molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like its form, molecular weight, and empirical formula. For the related compound “Methyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate”, it’s a solid with a molecular weight of 169.18 and an empirical formula of C7H11N3O2 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
The chemical compound 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-methylpyrimidin-4-amine, although not directly mentioned, is related to a class of compounds explored for their diverse synthetic applications and potential in creating pharmacologically active derivatives. Research into pyrazolopyrimidine and related heterocycles has revealed their versatility in synthesizing novel organic compounds. For instance, Rateb et al. (2014) outlined the synthesis of pyridopyrazolopyrimidine derivatives, highlighting the reactivity of pyrazolo[3,4-b]pyridine-3-amine with various compounds to afford novel derivatives with potential biological activities (Rateb, 2014). This underscores the synthetic utility of pyrazolopyrimidines in generating new chemical entities.
Biological Applications
The biological activities of pyrazolopyrimidine derivatives have been extensively investigated, demonstrating the broad potential of these compounds in medicinal chemistry. Elattar and El‐Mekabaty (2021) reviewed synthetic strategies for annulating pyrazolo[1,5-a]pyrimidines, a core skeleton in several synthetic drugs, due to their significant biological aptitude (Elattar & El‐Mekabaty, 2021). Furthermore, Titi et al. (2020) synthesized and characterized pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites, illustrating the compound's relevance in discovering new therapeutic agents (Titi et al., 2020).
Antibacterial Activity
Research on multicomponent syntheses involving pyrazolopyrimidines has also highlighted their potential antibacterial properties. Frolova et al. (2011) discovered novel heterocyclic scaffolds with notable antibacterial activities through a reaction involving 3-aminopyrazol-5-ones, demonstrating the relevance of pyrazolopyrimidines in developing new antibacterial agents (Frolova et al., 2011).
Anticancer and Anti-inflammatory Applications
The synthesis of pyrazolopyrimidines derivatives has been geared towards exploring their anticancer and anti-inflammatory potentials. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines showing cytotoxic activities against cancer cell lines and inhibition of 5-lipoxygenase, indicating their therapeutic promise in cancer and inflammation (Rahmouni et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(5-amino-3-methylpyrazol-1-yl)-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-6-3-7(10)15(14-6)9-4-8(11-2)12-5-13-9/h3-5H,10H2,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAYOJWQDMTCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC=NC(=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![O-[2-(propan-2-yloxy)ethyl]hydroxylamine](/img/structure/B1528357.png)






![5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528372.png)
